molecular formula C18H17F4N3O B3014186 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1421585-39-8

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B3014186
CAS No.: 1421585-39-8
M. Wt: 367.348
InChI Key: JSDKQYOAXJYRNX-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative characterized by a cyclopropyl group at the 4-position of the pyrimidine ring and a trifluoromethyl group at the 6-position. The ethyl linker connects the pyrimidine core to the 2-(4-fluorophenyl)acetamide moiety. Its molecular formula is C₁₉H₁₉F₄N₃O (calculated from structural analogs in –12), with a molecular weight of approximately 393.38 g/mol.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O/c19-13-5-1-11(2-6-13)9-17(26)23-8-7-16-24-14(12-3-4-12)10-15(25-16)18(20,21)22/h1-2,5-6,10,12H,3-4,7-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDKQYOAXJYRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in pharmaceutical research due to its unique structural features and biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound features:

  • A pyrimidine core with a trifluoromethyl group, enhancing lipophilicity and metabolic stability.
  • A cyclopropyl ring that contributes to its pharmacological profile.
  • An ethyl chain linking to an acetamide group substituted with a 4-fluorophenyl moiety.

The molecular formula is C18H19F3N4OC_{18}H_{19}F_3N_4O with a molecular weight of approximately 360.3 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the trifluoromethyl group via fluorination techniques.
  • Coupling reactions to attach the ethyl and 4-fluorophenyl groups.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition:

  • Cyclooxygenase (COX) Inhibition : It has been reported to inhibit COX enzymes, which play a critical role in inflammation. For instance, compounds structurally similar to it have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess antiproliferative effects against various cancer cell lines:

  • Cell Line Studies : The compound has shown activity against human cervical cancer (HeLa) and murine leukemia cells (L1210), with IC50 values indicating effective cytotoxicity .

Structure-Activity Relationships (SAR)

The unique structural features of this compound contribute to its biological activity:

  • The trifluoromethyl group enhances metabolic stability.
  • The cyclopropane structure provides unique steric properties that may influence receptor binding and enzyme interactions.

Case Studies

  • Anti-inflammatory Effects : In studies assessing anti-inflammatory activity, related compounds showed significant suppression of COX-2 activity with IC50 values around 0.04 μmol, indicating a strong potential for therapeutic applications in inflammatory diseases .
  • Anticancer Efficacy : A comparative analysis of various derivatives revealed that modifications at the pyrimidine ring can enhance cytotoxic effects against cancer cell lines, demonstrating the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanylacetamidePyrazolo[3,4-d]pyrimidine corePotential anti-inflammatorySulfanyl group enhances solubility
1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazinePyrido[3,2-d]pyrimidine derivativeAntiviral propertiesPiperazine moiety increases receptor affinity
1-amino-pyrido[3,2-d]pyrimidin derivativesAmino-substituted pyrimidinesAnticancer activityAmino group enhances interaction with DNA

Comparison with Similar Compounds

Key Structural Features for Comparison

The target compound’s uniqueness arises from three elements:

  • Pyrimidine core : Substituted with cyclopropyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups.
  • Ethyl linker : Connects the pyrimidine to the acetamide group.
  • 4-Fluorophenyl acetamide : Aromatic group with para-fluoro substitution.

Below is a comparison with analogs from the evidence:

Key Observations

The presence of a thioether group in 2h () introduces synthetic complexity compared to the target compound’s ethyl linker, which may improve metabolic stability .

Bioactivity Trends: 4j () demonstrated antimicrobial activity, while N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () was tested for anti-inflammatory properties . The trifluoromethyl group in the target compound may enhance lipophilicity and bioavailability compared to non-fluorinated analogs like 2h .

The cyclopropyl group in the target compound may reduce steric hindrance compared to bulkier substituents like naphthyl () or biphenyl () .

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